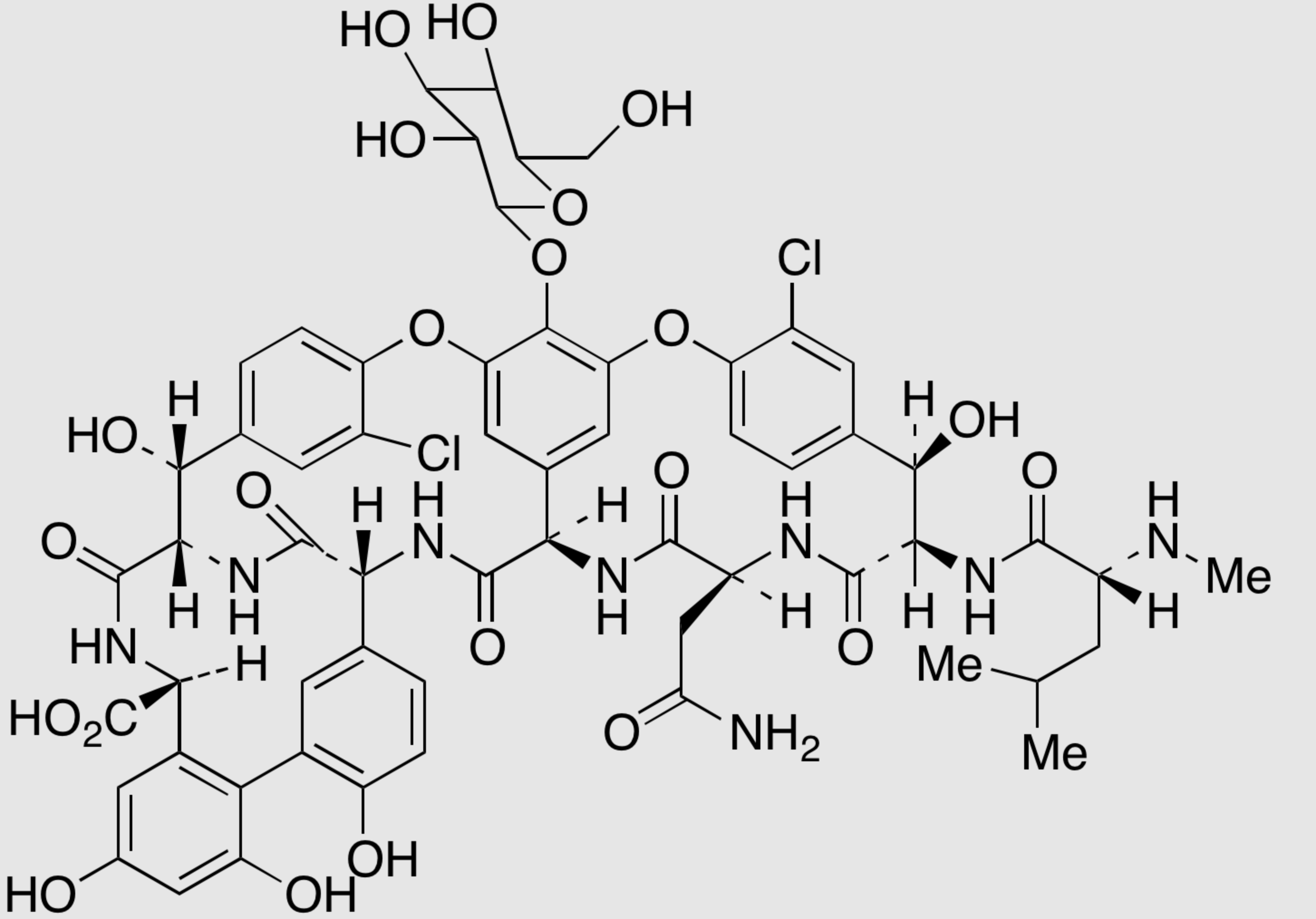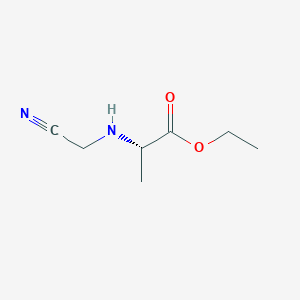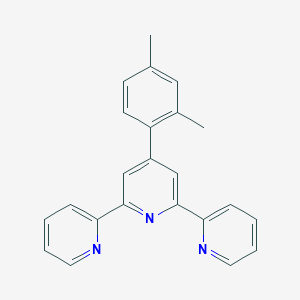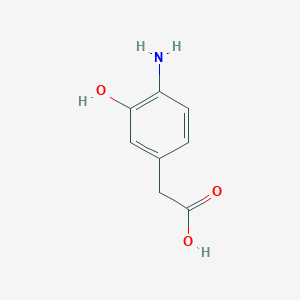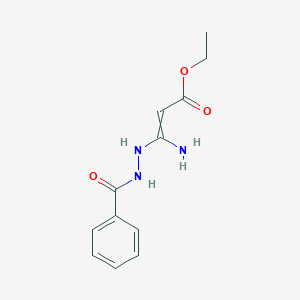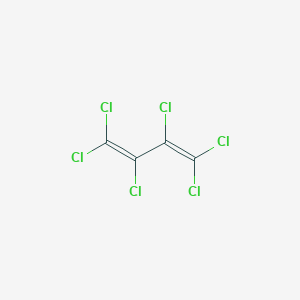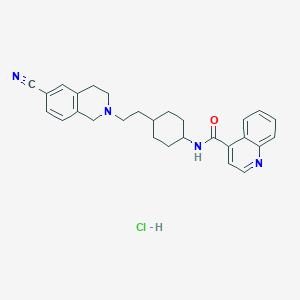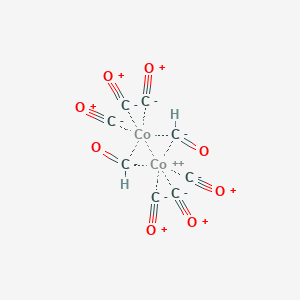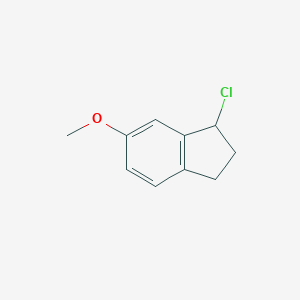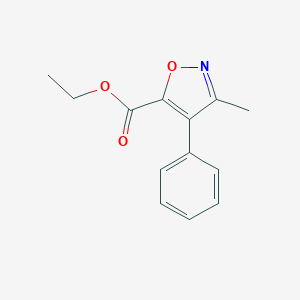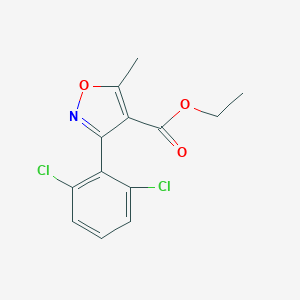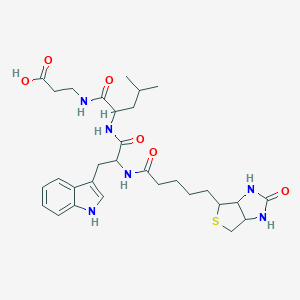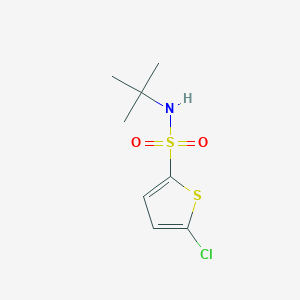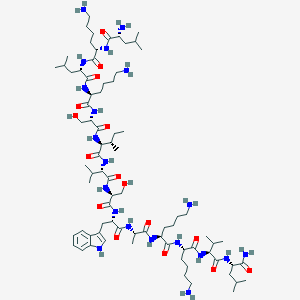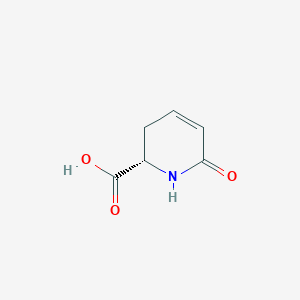
(S)-6-oxo-1,2,3,6-tetrahydropyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-6-oxo-1,2,3,6-tetrahydropyridine-2-carboxylic acid, also known as quinolinic acid, is a naturally occurring metabolite of the amino acid tryptophan. It is a neuroactive compound that has been shown to play a role in various physiological and pathological processes in the central nervous system.
Wirkmechanismus
Quinolinic acid acts as an agonist for the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. It binds to the glycine site of the NMDA receptor and enhances its activity, leading to an increase in intracellular calcium and the generation of reactive oxygen species. This results in the activation of various signaling pathways and the induction of neuroinflammation, which contributes to the pathogenesis of neurodegenerative diseases.
Biochemische Und Physiologische Effekte
Quinolinic acid has been shown to induce oxidative stress, mitochondrial dysfunction, and inflammation in neuronal cells. It also activates microglia, which are immune cells in the brain that play a role in neuroinflammation. Quinolinic acid has been found to be elevated in the cerebrospinal fluid and brain tissue of patients with neurodegenerative diseases, indicating its involvement in the disease process.
Vorteile Und Einschränkungen Für Laborexperimente
Quinolinic acid is a widely used tool in neuroscience research due to its ability to induce excitotoxicity and neuroinflammation in vitro and in vivo. It can be used to study the mechanisms underlying neurodegeneration and to test potential therapeutic agents. However, its use is limited by its toxicity and the fact that it does not fully recapitulate the complex pathophysiology of neurodegenerative diseases.
Zukünftige Richtungen
Future research on (S)-6-oxo-1,2,3,6-tetrahydropyridine-2-carboxylic acid acid should focus on developing more specific and potent inhibitors of its activity, as well as identifying novel therapeutic targets for neurodegenerative diseases. Additionally, the role of (S)-6-oxo-1,2,3,6-tetrahydropyridine-2-carboxylic acid acid in other physiological processes, such as immune function and cancer, should be further explored. Finally, the development of animal models that more accurately reflect the pathophysiology of neurodegenerative diseases will be crucial for advancing our understanding of these disorders.
Synthesemethoden
Quinolinic acid can be synthesized through various methods, including the oxidation of quinoline or 3-hydroxyquinoline, the decarboxylation of 2-quinolinecarboxylic acid, and the hydrolysis of (S)-6-oxo-1,2,3,6-tetrahydropyridine-2-carboxylic acid acid dimethyl ester. The most commonly used method is the oxidation of quinoline with potassium permanganate or sodium dichromate in the presence of sulfuric acid.
Wissenschaftliche Forschungsanwendungen
Quinolinic acid has been extensively studied for its role in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It is known to induce excitotoxicity, inflammation, and oxidative stress in the brain, leading to neuronal damage and death. Quinolinic acid has also been implicated in the pathogenesis of multiple sclerosis, Huntington's disease, and HIV-associated dementia. Therefore, it is a potential therapeutic target for these disorders.
Eigenschaften
CAS-Nummer |
147751-02-8 |
|---|---|
Produktname |
(S)-6-oxo-1,2,3,6-tetrahydropyridine-2-carboxylic acid |
Molekularformel |
C6H7NO3 |
Molekulargewicht |
141.12 g/mol |
IUPAC-Name |
(2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H7NO3/c8-5-3-1-2-4(7-5)6(9)10/h1,3-4H,2H2,(H,7,8)(H,9,10)/t4-/m0/s1 |
InChI-Schlüssel |
LPOSNJQWOACRGS-BYPYZUCNSA-N |
Isomerische SMILES |
C1C=CC(=O)N[C@@H]1C(=O)O |
SMILES |
C1C=CC(=O)NC1C(=O)O |
Kanonische SMILES |
C1C=CC(=O)NC1C(=O)O |
Synonyme |
2-Pyridinecarboxylicacid,1,2,3,6-tetrahydro-6-oxo-,(S)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



